molecular formula C17H19N5O2 B3015390 1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788532-48-8

1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B3015390
CAS No.: 1788532-48-8
M. Wt: 325.372
InChI Key: XAPNDFPFWWYUHR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives have been widely studied for their potential in medicinal chemistry, particularly as inhibitors for various enzymes and receptors. For instance, 7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors have shown promising results in inhibiting a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, highlighting their potential in cancer therapy (Frey et al., 2008). Furthermore, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives, through the replacement of the acetamide group with alkylurea, have demonstrated significant anticancer effects and reduced toxicity, indicating their potential as potent PI3K inhibitors and effective anticancer agents (Wang et al., 2015).

Biochemical Applications

In the domain of biochemistry, pyrazolo[1,5-a]pyrimidine derivatives serve as key intermediates for the synthesis of functional fluorophores. A study illustrated a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were then utilized as strategic intermediates for preparing novel functional fluorophores, showcasing their application in detecting biologically or environmentally relevant species (Castillo et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound “1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is currently unknown. The compound contains a 2-methylpyrazolo[1,5-a]pyrimidine moiety , which is found in various bioactive molecules, suggesting potential biological activity

Mode of Action

Compounds with similar structures have been reported to interact with their targets by binding to active sites, leading to changes in the targets’ function

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-9-16-19-10-14(11-22(16)21-12)20-17(23)18-8-7-13-3-5-15(24-2)6-4-13/h3-6,9-11H,7-8H2,1-2H3,(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPNDFPFWWYUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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